molecular formula C22H28N4O2 B5367561 N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine

Numéro de catalogue B5367561
Poids moléculaire: 380.5 g/mol
Clé InChI: WMPYRMDPSKGONR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine, also known as BMS-986168, is a small molecule drug that is being developed for the treatment of fibrosis and other related diseases. The compound has shown promising results in preclinical studies, and is currently undergoing clinical trials.

Mécanisme D'action

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine works by binding to the integrin αvβ6 protein and blocking its activity. This prevents the activation of TGF-β, which in turn reduces the production of collagen and other extracellular matrix proteins. By reducing the amount of collagen and other proteins in the extracellular matrix, this compound is able to slow or stop the progression of fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Inhibition of integrin αvβ6 activity
- Reduction in collagen and other extracellular matrix proteins
- Decreased fibrosis in animal models
- Improved lung function in animal models of pulmonary fibrosis

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine is that it has shown promising results in preclinical studies of fibrosis, suggesting that it may be an effective treatment for this condition. However, there are also limitations to its use in lab experiments, including:
- Limited availability of the compound for research purposes
- Potential off-target effects that may complicate interpretation of results
- Lack of data on the long-term safety and efficacy of the compound

Orientations Futures

There are a number of potential future directions for research on N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine. These include:
- Further preclinical studies to better understand the mechanism of action of the compound and its effects on fibrosis
- Clinical trials to evaluate the safety and efficacy of the compound in humans
- Development of new formulations or delivery methods to improve the bioavailability of the compound
- Exploration of the potential use of this compound in other fibrotic diseases, such as liver fibrosis and kidney fibrosis
In conclusion, this compound is a promising small molecule drug that has shown potential for the treatment of fibrosis and related conditions. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential clinical applications.

Méthodes De Synthèse

The synthesis of N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with N-benzylmorpholine to form N-benzyl-5-nitro-2-pyridinamine. This compound is then reduced with hydrogen gas over a palladium catalyst to form N-benzyl-5-amino-2-pyridinamine. The final step involves the reaction of this compound with 4-morpholin-4-ylpiperidine-1-carboxylic acid to form this compound.

Applications De Recherche Scientifique

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has been extensively studied in preclinical models of fibrosis, where it has been shown to inhibit the activity of a protein called integrin αvβ6. This protein is involved in the activation of TGF-β, a key mediator of fibrosis. By inhibiting integrin αvβ6, this compound is able to reduce the production of collagen and other extracellular matrix proteins that contribute to fibrosis.

Propriétés

IUPAC Name

[6-(benzylamino)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-22(26-10-8-20(9-11-26)25-12-14-28-15-13-25)19-6-7-21(24-17-19)23-16-18-4-2-1-3-5-18/h1-7,17,20H,8-16H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPYRMDPSKGONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)C3=CN=C(C=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.